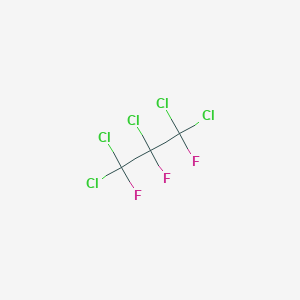

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane

概要

説明

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane is a halogenated organic compound with the molecular formula C₃Cl₅F₃ This compound is characterized by the presence of five chlorine atoms and three fluorine atoms attached to a propane backbone

準備方法

The synthesis of 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane typically involves the halogenation of propane derivatives. One common method includes the reaction of propane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent production.

化学反応の分析

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized to form higher oxidation state compounds or reduced to form lower halogenated derivatives.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Research indicates that 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane exhibits potential toxicity and environmental impact. It acts as an electrophile capable of interacting with nucleophilic sites in biological molecules. This interaction can disrupt cellular functions by inducing oxidative stress and damaging cellular membranes. Studies have focused on its effects on various organisms to understand its ecological risks better.

Environmental Impact Assessments

Given its classification as a potential ozone-depleting substance, this compound is subject to scrutiny regarding its environmental persistence and bioaccumulation potential. Research is ongoing to evaluate its degradation pathways in the environment and its long-term ecological consequences.

Industrial Applications

The compound is utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes. Its stability under heat and pressure makes it suitable for applications requiring robust chemical resistance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Electrophilic Activity | Investigated the interaction of this compound with nucleophiles | Found significant disruption of cellular functions in vitro due to oxidative stress. |

| Environmental Persistence Research | Analyzed degradation pathways in aquatic environments | Identified slow degradation rates leading to potential bioaccumulation in aquatic organisms. |

| Toxicological Assessment | Assessed toxicity levels in various biological models | Reported acute toxicity with implications for environmental health regulations. |

作用機序

The mechanism of action of 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially disrupting normal cellular functions. The pathways involved in its mechanism of action include oxidative stress and disruption of cellular membranes.

類似化合物との比較

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane can be compared with other halogenated propanes, such as:

1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Similar in structure but differs in the position of halogen atoms.

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane: Another isomer with different halogenation patterns.

The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.

生物活性

1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane (also known as HCFC-222) is a halogenated compound with significant industrial applications. Its unique chemical structure contributes to its biological activity and potential environmental impact. This article reviews the biological activity of HCFC-222 based on diverse research findings and case studies.

- Chemical Formula : C₃Cl₅F₃

- Molecular Weight : 270.292 g/mol

- CAS Registry Number : 2354-06-5

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of HCFC-222 has been studied primarily in the context of its toxicity and environmental effects. Key findings include:

Toxicity

- Acute Toxicity : Studies indicate that HCFC-222 exhibits moderate acute toxicity when inhaled or ingested. The lethal concentration for 50% of the test population (LC50) in rats is reported to be around 5000 ppm over a 4-hour exposure period .

- Chronic Exposure : Long-term exposure to HCFC-222 has been linked to respiratory issues and potential neurotoxic effects. In animal studies, chronic inhalation resulted in significant lung damage and alterations in behavior patterns .

Environmental Impact

HCFC-222 is classified as an ozone-depleting substance (ODS). Its use has been restricted under various environmental regulations due to its potential to contribute to ozone layer depletion.

Case Study 1: Occupational Exposure

A study conducted among workers in facilities using HCFC-222 showed that prolonged exposure led to increased respiratory complaints and skin irritation. Monitoring revealed elevated levels of the compound in the workplace air, prompting regulatory scrutiny and subsequent changes in safety protocols .

Case Study 2: Ecotoxicology

Research on aquatic organisms demonstrated that HCFC-222 is toxic to fish species at concentrations above 100 µg/L. This study highlights the need for careful management of waste containing this compound to prevent environmental contamination .

Data Table: Summary of Biological Activity

| Property | Value/Description |

|---|---|

| Acute Toxicity (LC50) | ~5000 ppm (4-hour exposure) |

| Chronic Effects | Respiratory issues; neurotoxicity |

| Aquatic Toxicity | Toxic to fish at >100 µg/L |

| Ozone Depletion Potential | Yes |

Regulatory Status

Due to its classification as an ODS, HCFC-222 is subject to phase-out regulations under the Montreal Protocol. The compound's use is being reduced globally, with alternatives being sought for various applications such as refrigeration and foam production.

特性

IUPAC Name |

1,1,2,3,3-pentachloro-1,2,3-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl5F3/c4-1(9,2(5,6)10)3(7,8)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVFMHLKEVWYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503091 | |

| Record name | 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652-74-0 | |

| Record name | 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。